molecular formula C15H12O5 B094163 Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS No. 17175-12-1

Methyl 4-[(phenoxycarbonyl)oxy]benzoate

Cat. No. B094163
CAS RN: 17175-12-1
M. Wt: 272.25 g/mol
InChI Key: OFTCZSGUKMVSON-UHFFFAOYSA-N
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Description

Methyl 4-[(phenoxycarbonyl)oxy]benzoate is a compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of a benzoate group and a phenoxycarbonyl moiety, which can be involved in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was synthesized from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-(4-aminostyryl) benzoate was achieved, which is a potential precursor in the synthesis of Schiff base derivatives . These methods typically involve the use of catalysts and various reaction conditions to optimize yields.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, such as the B3LYP/6-31G(d,p) method . Single crystal X-ray diffraction techniques have also been employed to characterize the structure of compounds like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . These studies provide insights into the molecular conformations and electronic structures that are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives have been studied, revealing that these compounds can exhibit liquid crystalline and fluorescence properties . The thermal stability of these compounds has been found to be high, with some being stable up to 200°C . The introduction of various substituents can influence the mesomorphic properties and phase behavior of these compounds . Additionally, the electronic and thermodynamic properties have been investigated using quantum chemical studies, providing information on global chemical reactivity descriptors and non-linear optical (NLO) properties .

Scientific Research Applications

1. Chemosensor Development

Methyl 4-[(phenoxycarbonyl)oxy]benzoate and its derivatives have been utilized in the development of selective and colorimetric fluoride chemosensors. For instance, two novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups were reported, exhibiting color changes from colorless to yellow and different optical shifts upon the addition of fluoride ions (Ma et al., 2013).

2. Liquid Crystal Technology

The compound has been studied for its role in liquid crystal technology. The thermal properties of related benzoates, including methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives, have been examined, demonstrating that their smectic properties are strongly dependent on the orientation of ester linkages and the electrostatic nature of substituents (Takenaka et al., 1990).

3. Photoluminescent Properties

The compound and its variants have been synthesized and characterized for their photoluminescent properties. For example, a series of 1,3,4-oxadiazole derivatives showed wide mesomorphic temperature ranges and exhibited strong blue fluorescence emissions, indicating potential applications in photoluminescence (Han et al., 2010).

4. Synthesis of Novel Compounds

Methyl 4-[(phenoxycarbonyl)oxy]benzoate has been used as an intermediate in the synthesis of various compounds. For instance, it was used in the synthesis of benzo[c]phenanthridine and benzenoid derivatives from Zanthoxylum ailanthoides, with some compounds exhibiting significant biological activities (Chung et al., 2013).

5. Material Science and Polymer Research

The compound has also found applications in material science and polymer research. For example, its derivatives have been studied for their mesomorphic behavior and fluorescence properties, contributing to the development of new materials with specific optical and thermal properties (Muhammad et al., 2016).

Safety and Hazards

This compound is classified under the GHS07 hazard class. It may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-phenoxycarbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-14(16)11-7-9-13(10-8-11)20-15(17)19-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTCZSGUKMVSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345832
Record name Methyl 4-[(phenoxycarbonyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(phenoxycarbonyl)oxy]benzoate

CAS RN

17175-12-1
Record name Methyl 4-[(phenoxycarbonyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17175-12-1
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